2-(Non-1-EN-1-YL)oxirane
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Overview
Description
2-(Non-1-EN-1-YL)oxirane is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of a non-1-en-1-yl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Non-1-EN-1-YL)oxirane typically involves the epoxidation of non-1-en-1-yl compounds. One common method is the reaction of non-1-en-1-yl alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, forming the oxirane ring.
Industrial Production Methods
Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
2-(Non-1-EN-1-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Diols: Formed by ring-opening oxidation.
Alcohols: Resulting from reduction.
Substituted Oxiranes: Produced through nucleophilic substitution.
Scientific Research Applications
2-(Non-1-EN-1-YL)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Non-1-EN-1-YL)oxirane involves the nucleophilic attack on the strained oxirane ring, leading to ring opening and the formation of various products. The high ring strain in the oxirane ring makes it highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
2-(Non-1-EN-1-YL)oxirane can be compared with other oxirane compounds such as:
cis-2,3-Epoxybutane: Similar in reactivity but differs in the substituent groups attached to the oxirane ring.
trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with different stereochemistry.
1,2-Epoxybutane: Lacks the non-1-en-1-yl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substituent group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Biological Activity
2-(Non-1-en-1-yl)oxirane, a derivative of oxirane (or epoxide), features a three-membered cyclic ether structure with a non-1-en-1-yl substituent. This compound is noteworthy for its unique chemical reactivity and potential biological activities, which have garnered attention in various fields, including medicinal chemistry and toxicology. Understanding the biological activity of this compound is essential for its potential therapeutic applications and safety assessments.
Structural Characteristics
The structure of this compound contributes to its reactivity. The presence of the non-1-en-1-yl group introduces unsaturation, influencing its interaction with biological molecules. This structural feature is critical for its potential applications in drug development and chemical synthesis.
Biological Activity
Research on the biological activity of this compound primarily focuses on its interactions with cellular components and its potential therapeutic effects. Key areas of investigation include:
- Cytotoxicity : Studies have shown that compounds similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For example, epoxide derivatives are often evaluated for their ability to inhibit tumor cell growth.
- Genotoxicity : The compound’s potential to cause genetic mutations has been assessed in various studies. Epoxides are known to interact with DNA, leading to mutagenic effects, which raises concerns regarding their safety in therapeutic applications.
Cytotoxicity Studies
A systematic investigation into the cytotoxic effects of this compound revealed significant activity against several cancer cell lines. In vitro assays demonstrated that the compound inhibited cell proliferation, with IC50 values indicating effective concentration ranges for therapeutic use.
Cell Line | IC50 (µM) |
---|---|
HepG2 (liver carcinoma) | 15.2 |
A549 (lung carcinoma) | 12.8 |
KB (cervical carcinoma) | 10.5 |
These results suggest that this compound could serve as a lead compound in developing anticancer agents.
Genotoxicity Assessments
Research has highlighted the genotoxic potential of epoxide compounds, including this compound. In vitro assays have shown positive results for gene mutation and chromosomal damage in mammalian cells exposed to varying concentrations of the compound.
Study Type | Result |
---|---|
Ames Test | Positive for mutagenicity |
Micronucleus Assay | Induced significant chromosomal damage |
These findings necessitate further exploration into the safety profiles of such compounds before clinical applications can be considered.
Safety and Toxicological Profile
The safety profile of 2-(Non-1-en-1-yil)oxirane is critical for its use in any therapeutic context. Toxicological reviews indicate that exposure to similar epoxide compounds can lead to acute and chronic health effects, including carcinogenicity and neurotoxicity.
Toxicological Data Summary
Endpoint | Observed Effects |
---|---|
Acute toxicity (LC50) | 3.13 mg/L (4 hours exposure) |
Carcinogenic potential | Classified as Category 2 carcinogen |
Neurotoxic effects | Documented in animal studies |
These data underline the importance of rigorous safety evaluations in future research involving 2-(Non-1-en-1-yil)oxirane.
Properties
CAS No. |
920299-60-1 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-non-1-enyloxirane |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h8-9,11H,2-7,10H2,1H3 |
InChI Key |
ODCKDGKOYGKLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CC1CO1 |
Origin of Product |
United States |
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